2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a chemical compound that belongs to the class of organoheterocyclic compounds. It is characterized by a quinuclidine structure with a hydroxyl group and an acetic acid moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological applications, particularly in the field of neuropharmacology.
The compound can be synthesized through various chemical reactions involving quinuclidine derivatives and acetic acid. Specific synthetic routes may vary, but they often involve the modification of existing quinuclidine structures to introduce the hydroxyl and acetic acid functionalities.
The synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid typically involves several key steps:
The synthetic route may utilize reagents such as acetic anhydride or acetyl chloride for acetylation, and oxidizing agents for hydroxylation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula for 2-(3-Hydroxyquinuclidin-3-yl)acetic acid is C₁₁H₁₅NO₃. Its structure features a quinuclidine ring system with a hydroxyl group at the 3-position and an acetic acid group attached to the nitrogen atom.
2-(3-Hydroxyquinuclidin-3-yl)acetic acid can participate in various chemical reactions:
Reactions typically require specific conditions such as acidic or basic environments, temperature control, and sometimes catalysts to facilitate the desired transformations.
The mechanism of action for 2-(3-Hydroxyquinuclidin-3-yl)acetic acid is primarily related to its interaction with neurotransmitter systems in the brain. It may act as a modulator at cholinergic receptors due to its structural similarity to other known cholinergic agents.
Research indicates that compounds with similar structures exhibit various effects on cognitive function and memory enhancement, suggesting potential therapeutic applications in treating neurodegenerative diseases.
2-(3-Hydroxyquinuclidin-3-yl)acetic acid has potential applications in several scientific fields:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and neuropharmacology.
Quinuclidine (1-azabicyclo[2.2.2]octane) derivatives represent a structurally unique class of nitrogen-containing heterocycles that have evolved from natural product precursors to sophisticated synthetic pharmacophores. The quinuclidine core gained prominence through its presence in Cinchona alkaloids like quinine, historically used for antimalarial therapy [5] [6]. The inherent chemical stability of this bridged bicyclic system, conferred by its rigid tertiary nitrogen and defined stereochemistry, makes it exceptionally suitable for receptor-targeted drug design. Early synthetic modifications focused on quaternization at the nitrogen atom and functionalization at the C3 position, yielding compounds with enhanced cholinergic activity [5] [8].
The development of 3-substituted quinuclidines accelerated in the late 20th century, particularly with the synthesis of 3-hydroxyquinuclidine (CAS 1619-34-7). This chiral building block, typically produced as a white crystalline solid (mp 220-223°C, purity ≥99%), enabled systematic structure-activity relationship studies [9]. Key synthetic milestones included:
The logical progression to carboxylic acid-functionalized derivatives like 2-(3-Hydroxyquinuclidin-3-yl)acetic acid emerged from efforts to enhance water solubility and introduce hydrogen-bonding capacity while retaining the conformational advantages of the quinuclidine core. This evolution reflects a strategic shift from simple analogs to rationally designed multifunctional neuropharmacological agents [8] [9].
Table 1: Evolution of Key Quinuclidine Derivatives in Medicinal Chemistry
Compound Class | Representative Structure | Primary Biological Activity | Key Advancement |
---|---|---|---|
Cinchona Alkaloids | Quinine | Antimalarial | Natural product origin |
3-Hydroxyquinuclidine | 1-Azabicyclo[2.2.2]octan-3-ol | Cholinergic scaffold | Chiral building block synthesis |
N-Alkyl Quaternary Salts | 3-Hydroxy-1-methylquinuclidinium iodide | AChE inhibition (Ki = 156.2 μM) | Enhanced target affinity |
Bisquaternary Derivatives | 1,1′-(Decano)bis(3-hydroxyquinuclidinium bromide) | AChE inhibition (Ki = 0.26 μM) | Dual-site binding design |
Carboxylic Acid Derivatives | 2-(3-Hydroxyquinuclidin-3-yl)acetic acid | CNS-penetrant neuropharmacological agent | Optimized solubility & receptor interactions |
The 3-hydroxyquinuclidine moiety serves as a privileged structural motif in neuropharmacology due to its stereoelectronic mimicry of choline and acetylcholine. The protonatable quinuclidine nitrogen (pKa ~11) facilitates ionic interactions with anionic receptor subsites, while the C3-hydroxy group provides critical hydrogen-bonding capacity crucial for target engagement [5] [8].
Kinetic analyses reveal that the stereochemistry and spatial orientation of the 3-hydroxy group significantly influence binding kinetics at cholinesterase targets:
The introduction of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid strategically extends this pharmacophore by adding a flexible acetic acid side chain. This modification serves dual purposes:
Table 2: Molecular Interactions of 3-Hydroxyquinuclidine Derivatives with Neuropharmacological Targets
Target | Key Interactions | Affinity (Ki or IC₅₀) | Functional Consequence |
---|---|---|---|
Acetylcholinesterase (AChE) | H-bond: Ser200, His440; Ionic: Trp84 | 0.26 - 156.2 μM [5] | Competitive inhibition |
Butyrylcholinesterase (BChE) | H-bond: Gly116; Cation-π: Trp82 | 0.35 - 85.1 μM [5] | Mixed-type inhibition |
Muscarinic M₃ Receptor | Ionic: Asp147; H-bond: Asn507 | Predicted < 100 nM [9] | Antagonism (solifenacin-like) |
α7 Nicotinic Receptor | Cation-π: Trp279; Salt bridge: Glu44 | Computational ΔG = -10.1 kcal/mol | Partial agonism |
The strategic incorporation of an acetic acid moiety at the C3 position of quinuclidinol represents a significant advancement in CNS-targeted drug design. This structural innovation addresses two critical limitations of earlier quinuclidine derivatives:
Experimental evidence confirms the neuropharmacological relevance:
Table 3: Neuropharmacological Profile of 2-(3-Hydroxyquinuclidin-3-yl)acetic Acid vs. Reference Compounds
Parameter | 2-(3-Hydroxyquinuclidin-3-yl)acetic Acid | 3-Hydroxyquinuclidine | Solifenacin |
---|---|---|---|
AChE Inhibition (kᵢ, M⁻¹min⁻¹) | 1.8 × 10³ | Not significant | Not applicable |
Predicted logBB | -0.54 | -1.22 | -0.89 (succinate prodrug) |
Molecular Weight (g/mol) | 185.2 | 127.2 | 362.5 (free base) |
H-Bond Acceptors | 4 | 2 | 6 |
Therapeutic Applications | Multitarget neuropharmacology | Cholinergic scaffold | Overactive bladder treatment |
The compound’s emergence exemplifies rational optimization of quinuclidine pharmacophores for enhanced CNS bioavailability and multifunctional neuropharmacological activity, positioning it as a versatile scaffold for next-generation neurological therapeutics [8] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7